molecular formula C6H6BrNO2 B14342401 Pyridine-4-carboxylic acid;hydrobromide CAS No. 105802-34-4

Pyridine-4-carboxylic acid;hydrobromide

Cat. No.: B14342401
CAS No.: 105802-34-4
M. Wt: 204.02 g/mol
InChI Key: PSUBTDWBEZCPEU-UHFFFAOYSA-N
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Description

Pyridine-4-carboxylic acid hydrobromide is the hydrobromide salt of pyridine-4-carboxylic acid (isonicotinic acid), a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position. The hydrobromide salt forms via the reaction of pyridine-4-carboxylic acid with hydrobromic acid (HBr), enhancing its solubility and stability for pharmaceutical or industrial applications. Pyridine-4-carboxylic acid derivatives are widely studied for their biological activity, including roles in metabolic regulation and enzyme inhibition .

Properties

CAS No.

105802-34-4

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

pyridine-4-carboxylic acid;hydrobromide

InChI

InChI=1S/C6H5NO2.BrH/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);1H

InChI Key

PSUBTDWBEZCPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)O.Br

Origin of Product

United States

Preparation Methods

Workup and Salt Formation

Post-reaction, the mixture is cooled to 5–10°C, precipitating crude pyridine-4-carboxylic acid. The product is then dissolved in aqueous HBr (48% w/w) and recrystallized to obtain the hydrobromide salt. This step achieves a purity of ≥99.5% and eliminates residual catalysts or solvents.

Bromination-Mediated Synthesis Pathways

While less common, alternative routes involve bromination of pyridine derivatives followed by hydrolysis or oxidation. CN106632001A details a method for synthesizing 4-(bromoacetyl)pyridine hydrobromide using N-bromosuccinimide (NBS) in ethyl acetate, which, although targeting a different compound, offers insights into bromination kinetics applicable to pyridine-4-carboxylic acid hydrobromide synthesis.

Hydrolysis to Carboxylic Acid

Subsequent hydrolysis of the bromoacetyl intermediate under acidic conditions (e.g., 6M HCl at 100°C for 12 hours) yields pyridine-4-carboxylic acid, which is then treated with HBr to form the hydrobromide salt. This two-step process achieves an overall yield of 78–82% but is less economically viable than direct oxidation due to higher reagent costs.

Hydrazide Synthesis and Byproduct Utilization

US2891067A outlines the preparation of isonicotinic acid hydrazide (isoniazid) from pyridine-4-carboxylic acid and hydrazine hydrate in a mixed solvent system of n-butyl alcohol and toluene. While focused on the hydrazide, this patent indirectly informs the hydrobromide synthesis through its handling of the free acid.

Salt Formation During Hydrazide Synthesis

  • Reaction Conditions : 110–170°C for 10–30 hours, with continuous azeotropic removal of water.
  • Acid-to-Hydrazine Ratio : 1:1.2 molar ratio in the presence of HBr (generated in situ from hydrobromic acid or added as a catalyst).

The hydrobromide salt forms as an intermediate during the reaction, which is isolated via filtration before hydrazide formation. This method yields pyridine-4-carboxylic acid hydrobromide with 89–93% purity, though scalability is limited by the need for specialized equipment to handle hydrazine.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Temperature (°C) Yield (%) Purity (%) Scalability
Catalytic Oxidation V₂O₅, HBr 180–220 85–92 ≥99.5 Industrial
Bromination-Hydrolysis NBS, HBr 60–100 78–82 98.5 Pilot Scale
Hydrazide Synthesis HBr (in situ) 110–170 89–93 95–97 Laboratory

Environmental and Economic Considerations

  • Catalytic Oxidation : Superior for large-scale production due to lower reagent costs and minimal waste generation. The use of HBr as a promoter aligns with green chemistry principles by avoiding halogenated solvents.
  • Bromination-Hydrolysis : Limited by NBS costs and multi-step complexity but offers high selectivity for niche applications.
  • Hydrazide Route : Primarily suitable for pharmaceutical intermediates where hydrazide byproducts are desirable.

Chemical Reactions Analysis

Types of Reactions

Pyridine-4-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.

    Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

Pyridine-4-carboxylic acid;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-4-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Pyridine Carboxylic Acids and Their Salts

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
Pyridine-4-carboxylic acid (Isonicotinic acid) N/A C₆H₅NO₂ 123.11 ~300 (dec.) Metal chelation, precursor to anti-TB drugs
Pyridine-3-carboxylic acid (Nicotinic acid) 59-67-6 C₆H₅NO₂ 123.11 237 Vitamin B3, lipid metabolism
2,6-Pyridinedicarboxylic acid (Dipicolinic acid) 499-83-2 C₇H₅NO₄ 167.12 245 Bacterial spore biomarker, chelator
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl 210962-09-7 C₁₁H₁₅ClN₂O₂ 254.70 N/A Pharmaceutical intermediate

Key Observations :

  • Pyridine-4-carboxylic acid hydrobromide differs from its positional isomer, nicotinic acid (pyridine-3-carboxylic acid), in the substitution pattern, which significantly impacts biological activity. Nicotinic acid is essential in NAD+ biosynthesis, whereas isonicotinic acid derivatives are more associated with antimicrobial and anti-inflammatory activity .
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid) has two carboxylic acid groups, enabling stronger metal chelation compared to mono-carboxylic analogues like isonicotinic acid. This property makes it critical in bacterial sporulation .
  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS 210962-09-7) introduces a piperidine ring, enhancing conformational rigidity and bioavailability. Such structural modifications are common in drug design to improve target binding .

Hydrobromide Salts vs. Other Salt Forms

Table 2: Comparison of Hydrobromide and Hydrochloride Salts

Compound Name Salt Type Molecular Weight (g/mol) Key Properties References
BD 1008 (Amine dihydrobromide) Dihydrobromide 452.23 Sigma-1 receptor ligand, high solubility
BD 1047 (Amine dihydrobromide) Dihydrobromide 396.13 Sigma-2 receptor antagonist
Galantamine hydrobromide Hydrobromide 368.27 Acetylcholinesterase inhibitor (Alzheimer’s)
Pyridine-4-carboxylic acid HCl Hydrochloride 159.57 Improved crystallinity vs. free acid N/A*

Key Observations :

  • Hydrobromide salts (e.g., BD 1008, BD 1047) often exhibit higher molecular weights and altered solubility profiles compared to hydrochlorides, influencing their pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for Pyridine-4-carboxylic acid hydrobromide, and how can side reactions like decarboxylation be minimized?

Pyridine-4-carboxylic acid (PYCA) can be synthesized via hydrolysis of pyridine-4-carbonitrile under high-temperature aqueous conditions (250°C in an autoclave). To avoid decarboxylation—common in 2-substituted pyridines—ensure precise control of reaction pH and temperature. For hydrobromide salt formation, PYCA is typically reacted with hydrobromic acid (HBr) in ethanol under reflux, followed by crystallization. Post-synthetic purification via recrystallization or chromatography is critical to minimize impurities .

Q. Which characterization techniques are most effective for confirming the functionalization of PYCA on magnetic nanoparticles?

Key techniques include:

  • XRD : To confirm crystallinity and phase purity of Fe₃O₄-PYCA nanoparticles (e.g., peaks at 2θ = 30.1°, 35.5°, 43.1°, 53.4°, 57.0°, and 62.6° for magnetite) .
  • FT-IR : Detection of PYCA-specific bands (e.g., C=O stretching at ~1700 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
  • TGA : Quantify organic ligand loading (e.g., ~12% weight loss for PYCA-functionalized Fe₃O₄) .
  • VSM : Measure magnetic saturation (e.g., ~60 emu/g for Fe₃O₄-PYCA) .

Q. How does PYCA functionalization enhance the catalytic efficiency of Fe₃O₄ nanoparticles in solvent-free syntheses?

PYCA acts as a Lewis base, coordinating with Fe³⁺/Fe²⁺ sites on Fe₃O₄ to stabilize intermediates. In solvent-free synthesis of pyrano[3,2-b]pyranones, PYCA-functionalized catalysts achieve ~90% yield at 100°C within 30 minutes. The magnetic recoverability (>5 cycles without significant activity loss) and reduced energy demands (no solvent removal) make this method advantageous .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of PYCA derivatives?

DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distributions and local kinetic energy to predict reactivity. For example, PYCA’s carboxylate group exhibits a Laplacian electron density (∇²ρ) of ~+0.3 eÅ⁻⁵, indicating electrophilic regions prone to nucleophilic attack. Such insights guide the design of derivatives for catalysis or drug binding .

Q. What methodological approaches are used to analyze the interaction between PYCA derivatives and biological targets, such as proteins?

  • X-ray crystallography : Resolve structures of protein-ligand complexes (e.g., TraE protein bound to 2-(2-furyl)isonicotinic acid at 1.8 Å resolution) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (e.g., Kd values for PYCA derivatives with enzymes like soluble epoxide hydrolase) .
  • Molecular docking : Screen derivatives against target active sites using software like AutoDock or Schrödinger .

Q. How do surface modifications with PYCA affect the optoelectronic properties of materials like graphene?

PYCA-functionalized graphene exhibits enhanced mid-IR sensitivity (1.5 vs. 0.5 for unmodified graphene) due to improved charge transfer. Responsivity (2.5 A/W) and rise time (38 ms) are optimized by PYCA’s π-conjugation and carboxylate anchoring. These properties are validated via photocurrent measurements under modulated IR laser sources .

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